2-Tert-butyl-4,5-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFDAKCWRGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162733 | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-23-4 | |
| Record name | 2-tert-Butyl-4,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for Hindered Phenols
Alkylation Strategies for Phenolic Rings
The alkylation of phenols is a classic yet continually evolving area of chemical synthesis. The direct introduction of alkyl groups onto the aromatic nucleus of a phenol (B47542) is a fundamental transformation that gives rise to a vast array of valuable compounds.
Acid-Catalyzed Alkylation Using Olefins (e.g., isobutylene)
A prevalent and economically viable method for the synthesis of tert-butylated phenols is the acid-catalyzed alkylation of phenols with olefins, most notably isobutylene (B52900). researchgate.netresearchgate.netacs.org This electrophilic aromatic substitution reaction is typically facilitated by a variety of acid catalysts, including both homogeneous and heterogeneous systems.
Commonly employed homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.netchemicalbook.com For instance, the synthesis of 2-tert-butyl-4,6-dimethylphenol (B43266), an analog of the target compound, is achieved by reacting 2,4-dimethylphenol (B51704) with isobutylene in the presence of concentrated sulfuric acid or p-toluenesulfonic acid. chemicalbook.com The reaction with p-toluenesulfonic acid in toluene (B28343) at reflux, followed by continuous addition of isobutylene over several hours, can yield the desired product in high purity after distillation. chemicalbook.com
Heterogeneous catalysts, such as acidic clays, zeolites (like zeolite beta), and sulfonic acid resins (e.g., Amberlyst 15), offer advantages in terms of catalyst recovery and reuse, contributing to more environmentally benign processes. researchgate.netacs.org These solid acid catalysts can exhibit different types of acidity (Brønsted and/or Lewis), which can influence the product distribution. researchgate.net For example, WO3/ZrO2 has been shown to be a highly active and selective catalyst for the production of 2,4-di-tert-butylphenol (B135424) under mild conditions. researchgate.net
The reaction mechanism generally involves the protonation of the olefin by the acid catalyst to form a stable carbocation (e.g., the tert-butyl cation from isobutylene). This electrophile then attacks the electron-rich phenol ring, leading to the formation of the alkylated product. The reaction conditions, including temperature, pressure, and catalyst choice, play a crucial role in determining the reaction rate and the regioselectivity of the alkylation. researchgate.netgoogle.com
| Catalyst Type | Specific Examples | Key Characteristics |
|---|---|---|
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity, but can be corrosive and difficult to separate from the reaction mixture. researchgate.net |
| Heterogeneous | Zeolites (e.g., Zeolite Beta), Sulfonic Acid Resins (e.g., Amberlyst 15), WO3/ZrO2 | Easier to recover and recycle, often less corrosive, and can offer improved selectivity. researchgate.netacs.org |
| Lewis Acids | Aluminum phenoxide | Can promote ortho-selectivity in phenol alkylation. whiterose.ac.uk |
Regioselectivity Control in Phenol Alkylation
A significant challenge in the alkylation of phenols is controlling the position of the incoming alkyl group on the aromatic ring. The hydroxyl group of the phenol is an activating, ortho-, para-directing group. Consequently, alkylation can lead to a mixture of ortho- and para-substituted isomers, as well as di- and poly-alkylated products.
The regioselectivity of the reaction is influenced by several factors:
Catalyst Type: The nature of the acid catalyst can significantly impact the ortho/para product ratio. For instance, aluminum phenoxide catalysts are known to favor ortho-alkylation. whiterose.ac.uk This is attributed to the formation of a complex between the phenol and the aluminum catalyst, which directs the electrophile to the ortho position. In contrast, strong Brønsted acids often lead to a higher proportion of the thermodynamically more stable para-isomer. researchgate.netrsc.org
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer due to the reversibility of the alkylation reaction. researchgate.net
Solvent: The choice of solvent can influence the reaction pathway and product distribution. acs.org
Steric Hindrance: The steric bulk of both the alkylating agent and any existing substituents on the phenol ring will affect the accessibility of the ortho and para positions.
Initially, ortho and para substitution may occur at similar rates. However, over the course of the reaction, the isomer distribution can shift towards the more stable para isomer, indicating that the alkylation is a reversible process. researchgate.net
Synthetic Approaches to 2-tert-Butyl-4,5-dimethylphenol and its Core Skeleton
While direct alkylation of 4,5-dimethylphenol with isobutylene would be the most straightforward route to this compound, the availability and synthesis of the starting dimethylphenol isomer are crucial considerations.
Adaptation of Synthetic Methods for Analogous Alkylated Phenols (e.g., 2-tert-Butyl-4,6-dimethylphenol synthesis from 2,4-dimethylphenol)
These established methods for the synthesis of 2-tert-butyl-4,6-dimethylphenol highlight the feasibility of the Friedel-Crafts alkylation approach for producing tert-butylated dimethylphenols. The key to adapting this synthesis for this compound lies in sourcing or synthesizing the 4,5-dimethylphenol starting material.
| Target Compound | Starting Phenol | Alkylating Agent | Catalyst | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2-tert-Butyl-4,6-dimethylphenol | 2,4-Dimethylphenol | Isobutylene | p-Toluenesulfonic acid | 86.6% | prepchem.com |
| 2-tert-Butyl-4,6-dimethylphenol | 2,4-Dimethylphenol | Isobutylene | Aluminum phenoxide | 85% | researchgate.net |
| 2-tert-Butyl-4-methylphenol (B42202) | p-Cresol | Isobutylene | Sulfuric acid | - | google.com |
Advanced Purification Techniques for Isomeric Mixtures
The synthesis of alkylated phenols often results in mixtures of isomers, which necessitates effective purification methods to isolate the desired product.
Distillation is a common technique used to separate isomers with different boiling points. chemicalbook.com For instance, the product of the reaction between 2,4-dimethylphenol and isobutylene can be purified by distillation to achieve high purity. prepchem.com
However, when isomers have very similar boiling points, other techniques are required. One such method is dissociation extraction, which separates alkylated phenols based on differences in their dissociation constants (acidity). google.com The mixture is treated with a basic aqueous solution, which selectively neutralizes the more acidic phenol, forming a salt that dissolves in the aqueous phase. The less acidic phenol remains in the organic phase. google.com
Another innovative approach involves selective solid-phase scavenging. nih.gov This method utilizes a basic polystyrene resin that selectively adsorbs phenolic isomers based on their acidity. The adsorption and desorption processes are solvent-dependent, allowing for the separation of isomers by washing the resin with different solvents. nih.gov This technique has been successfully applied to the purification of crude reaction mixtures. nih.gov
Furthermore, the insolubility of certain alkylated phenols in specific solutions can be exploited for separation. For example, 2,4-dimethyl-6-tert-butylphenol is insoluble in 10% sodium hydroxide (B78521) solution, whereas its isomer, 2,5-dimethyl-6-tert-butylphenol, is soluble. wikipedia.org This difference in solubility provides a simple means of separation.
Chromatographic methods, such as high-performance liquid chromatography (HPLC), are also powerful tools for the separation and purification of phenolic isomers, offering high resolution and the ability to separate complex mixtures. nih.gov
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Specific experimental ¹³C NMR data for 2-tert-butyl-4,5-dimethylphenol, which is essential for characterizing the carbon framework of the molecule, could not be located in publicly accessible resources. A ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their hybridization and electronic environment through their chemical shifts.
Investigations of Intramolecular Equilibria and Conformational Preferences through NMR
A comprehensive search of scientific literature did not yield specific studies using NMR spectroscopy to investigate the intramolecular equilibria or conformational preferences of this compound. Such studies, often involving variable temperature NMR, would be valuable for understanding the rotational dynamics around the C-O bond and the spatial orientation of the tert-butyl group relative to the phenolic ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A publicly available, detailed experimental Fourier-Transform Infrared (FT-IR) spectrum for this compound could not be found. An FT-IR spectrum would be instrumental in identifying the functional groups present in the molecule. Key expected absorptions would include a broad O-H stretching band characteristic of the phenolic hydroxyl group, C-H stretching vibrations for the alkyl and aromatic moieties, and C=C stretching bands corresponding to the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Specific experimental Electron Ionization Mass Spectrometry (EI-MS) data for this compound is not widely available in public spectral databases. An EI-MS spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a stable benzylic carbocation, which is a common fragmentation pathway for tert-butyl substituted phenols.
Chemical Ionization (CI) Mass Spectrometry and Diagnostic Fragmentation of Alkylated Phenols
Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation and often preserves the molecular ion, providing clear molecular weight information. In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions.
For alkylated phenols such as this compound, CI-MS provides valuable structural information through characteristic fragmentation patterns. While electron ionization (EI) mass spectrometry of phenols often leads to complex fragmentation, including the loss of CO and formyl radicals, CI offers a more controlled fragmentation pathway. libretexts.org The fragmentation of alkylated phenols is highly dependent on the nature and position of the alkyl substituents.
A key diagnostic fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. In the case of tert-butyl-substituted aromatic compounds, the molecular ions readily lose a methyl radical from the tert-butyl substituent. researchgate.net Another common fragmentation pathway for phenols is the cleavage of the C-C bond adjacent to the oxygen atom, known as alpha-cleavage. libretexts.org
For this compound, the following fragmentation patterns under CI conditions can be anticipated:
Protonated Molecular Ion [M+H]⁺: As a soft ionization method, CI would be expected to produce a prominent protonated molecule peak, confirming the molecular weight.
Loss of a Methyl Radical [M+H - 15]⁺: A significant fragment would likely result from the loss of a methyl group from the tert-butyl substituent, leading to a stable cation.
Loss of Isobutylene (B52900) [M+H - 56]⁺: The elimination of the entire tert-butyl group as isobutylene is another characteristic fragmentation pathway for tert-butylated phenols.
Ring-based Fragmentations: Subsequent fragmentation may involve the loss of methyl groups from the aromatic ring or other ring cleavages, though these are typically less prominent in CI compared to EI.
| Fragment Ion | Proposed Loss | Significance |
|---|---|---|
| [M+H]⁺ | Protonation of molecule | Confirms molecular weight (179.28 g/mol) |
| [M+H - CH₃]⁺ | Loss of a methyl radical | Characteristic of tert-butyl group fragmentation researchgate.net |
| [M+H - C₄H₈]⁺ | Loss of isobutylene | Indicates presence of a tert-butyl substituent |
X-ray Diffraction Studies for Solid-State Structural Determination of Related Phenolic Compounds
While a specific X-ray crystal structure for this compound is not available in the surveyed literature, the analysis of structurally related phenolic and tert-butyl containing compounds provides significant insight into the expected solid-state characteristics. nih.govmdpi.comresearchgate.net For instance, X-ray studies on other substituted phenols reveal how intramolecular and intermolecular hydrogen bonding, as well as steric hindrance from bulky substituents like the tert-butyl group, influence the crystal packing. mdpi.comnih.gov
The crystal structure of a related compound, (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one, demonstrates the type of detailed structural data obtained via XRD. mdpi.com The data from such an analysis allows for a complete understanding of the molecule's stereochemistry and solid-state interactions. mdpi.comresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₂₈O₆ |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 20.893(9) |
| b (Å) | 6.144(3) |
| c (Å) | 13.864(7) |
| β (°) | 102.06(3) |
| Volume (ų) | 1740.5(14) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. gdckulgam.edu.inlibretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and systems with non-bonding electrons or pi bonds. gdckulgam.edu.in
The UV-Vis spectrum of this compound is characterized by electronic transitions involving the phenolic ring and the non-bonding electrons of the hydroxyl group. The primary transitions observed for phenolic compounds are:
π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. These transitions are typically of high intensity. libretexts.orgyoutube.com
n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the hydroxyl group) to an antibonding π* orbital of the aromatic ring. libretexts.orgyoutube.com These are generally of lower intensity compared to π → π* transitions. youtube.com
The positions and intensities of these absorption bands are influenced by the substituents on the phenol (B47542) ring. Alkyl groups, such as the tert-butyl and methyl groups in this compound, typically cause a small red shift (a shift to longer wavelengths) of the absorption maxima.
While the specific spectrum for this compound is not detailed, the spectrum of the closely related compound 2,5-dimethylphenol (B165462) provides a relevant reference. nist.gov
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|
| 218 | 7080 | π → π |
| 274 | 1550 | π → π |
| 279 | 1480 | n → π* |
Chemical Reactivity and Mechanistic Investigations
Oxidation Chemistry of Hindered Phenols
The principal antioxidant mechanism for hindered phenols involves the donation of the hydrogen atom from the hydroxyl (-OH) group to neutralize highly reactive free radicals (ROO•, RO•). nih.gov This process, known as hydrogen atom transfer (HAT), terminates the radical chain reactions that lead to oxidative degradation.
The reaction is as follows: Ar-OH + ROO• → Ar-O• + ROOH
The efficacy of a hindered phenol (B47542) as an antioxidant is largely dependent on the stability of the resulting phenoxy radical (Ar-O•). nih.gov In 2-tert-butyl-4,5-dimethylphenol, the bulky tert-butyl group at the C2 position sterically shields the radical oxygen, preventing it from participating in further undesirable reactions. nih.gov This steric hindrance, combined with the electron-donating nature of the alkyl groups, stabilizes the phenoxy radical, making the parent phenol an effective radical scavenger. nih.gov The antioxidant activity of butylated hydroxytoluene (BHT), a structurally related compound, is noted to be significant due to the two tert-butyl groups protecting the hydroxyl group, which facilitates the formation of a stable phenoxy radical and the donation of a hydrogen atom to quench free radicals. mdpi.com Studies on related compounds demonstrate that ortho-disubstituted phenols are oxidized to more stable phenoxy radicals than ortho-monosubstituted phenols. nih.gov
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Butylated Hydroxytoluene (BHT) | Ultra-oxygen free radical scavenging | 75.86% elimination at 600 mg/L | mdpi.comresearchgate.net |
| Butylated Hydroxytoluene (BHT) | Hydroxyl free radical scavenging | 84.47% elimination at 500 mg/L | mdpi.comresearchgate.net |
| 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) | Anti-inflammatory (Cox2 gene expression inhibition) | Greatly enhanced when combined with BHT | nih.gov |
The electrochemical oxidation of phenols provides a clean, reagent-free method to study their redox properties and generate oxidation products. rsc.org For phenolic compounds, the anodic oxidation process is influenced by factors such as electron-donation ability, deprotonation equilibrium, and the stability of the radical intermediates. nih.gov The initial step is typically a one-electron oxidation to form a radical cation, which can then deprotonate to yield the neutral phenoxy radical.
While specific electrochemical studies on this compound are not detailed in the available literature, the general pathway for hindered phenols involves the formation of the phenoxy radical at the electrode surface. nih.govresearchgate.net The oxidation potential is a key measure of the ease with which the phenol can donate an electron. The electron-donating methyl groups on this compound are expected to lower its oxidation potential compared to unsubstituted phenol, making it more susceptible to oxidation. nih.gov In versatile and scalable flow protocols, the electrochemical oxidation of various phenols has been shown to selectively produce para-benzoquinones, demonstrating a common and useful transformation pathway. rsc.org
Upon hydrogen atom abstraction or electrochemical oxidation, this compound forms the corresponding 2-tert-butyl-4,5-dimethylphenoxyl radical. The stability and subsequent reactions of this radical are critical. The large tert-butyl group at the ortho-position provides significant steric hindrance, which protects the oxygen radical and influences its subsequent reactions. nih.gov
The reactivity of this phenoxy radical is expected to be similar to that of other hindered phenoxy radicals, such as the well-studied 2,6-di-tert-butyl-4-methylphenoxyl radical (from BHT). nih.gov These stabilized radicals are less likely to initiate new oxidation chains. Instead, they typically undergo radical-radical coupling reactions. Due to the substitution pattern of this compound (with an unsubstituted C6 position), the phenoxy radical has several potential reaction pathways, including dimerization through C-C or C-O-C bond formation. cdnsciencepub.com
The oxidation of hindered phenols with various oxidizing agents, such as peroxy radicals, can lead to a variety of products derived from the coupling of phenoxy radicals. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com For phenols with an unsubstituted para-position, oxidation often leads to the formation of diphenoquinones. However, since this compound has a methyl group at the C4 and C5 positions, this pathway is blocked.
Instead, the oxidation products are likely to arise from other coupling modes. Based on studies of 2,4-di-t-butylphenol, which also has a blocked para position, oxidation can lead to products formed from:
Phenoxy-phenoxy coupling: Coupling can occur at the unsubstituted ortho-position (C6). cdnsciencepub.com
Phenoxy-peroxy coupling: The phenoxy radical can couple with a peroxy radical (ROO•) to form peroxy-cyclohexadienones. cdnsciencepub.com
Formation of Benzoquinones: Under strong oxidizing conditions, cleavage of the tert-butyl group can occur, leading to the formation of quinone structures. The oxidation of 2,6-di-tert-butyl-4-methylphenol, for example, can yield 2,6-di-tert-butylbenzoquinone. usgs.gov
| Starting Phenol | Product Type | Example Product | Reference |
|---|---|---|---|
| 2,6-di-t-butyl-4-methylphenol (BHT) | Stilbenequinone | 3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone | cdnsciencepub.com |
| 2,6-di-t-butylphenol | Diphenoquinone | 3,3',5,5'-Tetra-tert-butyldiphenoquinone | cdnsciencepub.comcdnsciencepub.com |
| 2,6-di-t-butyl-4-methylphenol (BHT) | Benzoquinone | 2,6-di-tert-butylbenzoquinone | usgs.gov |
| 2,6-di-t-butyl-4-methylphenol (BHT) | Hydroxybenzaldehyde | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | usgs.gov |
Electrophilic Aromatic Substitution Reactions
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the powerful activating hydroxyl group and the weakly activating alkyl groups determine the position of substitution.
The reaction of hindered phenols with nitrogen dioxide (NO₂) is a well-studied example of electrophilic substitution that often leads to unusual products. Instead of simple aromatic nitration, the reaction frequently proceeds via the formation of a nitrocyclohexadienone intermediate. researchgate.net
For this compound, the reaction with NO₂ would involve electrophilic attack on the aromatic ring. The hydroxyl group strongly directs ortho and para, while the alkyl groups provide weaker direction. The most likely position for attack is the unsubstituted C6 position, which is ortho to the hydroxyl group. The attack of the nitronium ion (NO₂⁺) or its equivalent at this position would lead to the formation of a 2-tert-butyl-4,5-dimethyl-6-nitro-cyclohexa-2,4-dien-1-one.
Studies on other hindered phenols, such as 2,4,6-tri-tert-butylphenol, show that exposure to NO₂ results in the rapid formation of 2,4,6-tri-tert-butyl-4-nitro-2,5-cyclohexadienone. researchgate.net These dienones can be stable, isolable compounds or can undergo subsequent rearrangement reactions. researchgate.net
Impact of Steric Hindrance on Ortho and Para Substitution
The reactivity of this compound in electrophilic aromatic substitution is significantly influenced by the steric hindrance imposed by its substituent groups. The bulky tert-butyl group at the ortho position to the hydroxyl group, along with the two methyl groups on the aromatic ring, creates a sterically crowded environment. This crowding plays a crucial role in directing incoming electrophiles.
In electrophilic aromatic substitution reactions, substituents on a benzene (B151609) ring can direct incoming groups to specific positions. masterorganicchemistry.com Activating groups, such as alkyl and hydroxyl groups, typically direct electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to themselves. libretexts.org This is due to both inductive effects, where the substituent donates electron density to the ring, and resonance effects that stabilize the intermediate carbocation (the arenium ion). libretexts.orgmasterorganicchemistry.com
However, the size of the substituents can exert a steric effect that counteracts these electronic effects. libretexts.org A large, bulky group will physically obstruct the positions adjacent to it (the ortho positions), making it difficult for an electrophile to attack there. masterorganicchemistry.com In the case of this compound, the very large tert-butyl group at position 2 presents a significant steric barrier to substitution at the adjacent position 6. While the hydroxyl group is a powerful ortho, para-director, and the methyl groups at positions 4 and 5 also direct ortho and para, the sheer size of the tert-butyl group makes substitution at position 6 highly unfavorable.
Acid-Base Properties and Reactivity as Weak Organic Acids
Phenols, including this compound, are known to behave as weak organic acids in solution. chemicalbook.com This acidity stems from the ability of the hydroxyl (-OH) group to donate a proton (H+), forming a phenoxide ion. The negative charge on the resulting phenoxide ion is stabilized by resonance, as it can be delocalized over the aromatic ring.
The acidity of a specific phenol is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value (pKa = -log(Ka)). For this compound, the predicted pKa is approximately 11.77. chemicalbook.com This value indicates that it is a very weak acid, significantly weaker than carboxylic acids. For comparison, the pKa of phenol itself is around 10.
The presence of alkyl groups, such as the tert-butyl and methyl groups on the ring of this compound, influences its acidity. Alkyl groups are electron-donating, which slightly destabilizes the phenoxide ion by increasing the electron density on the ring. This makes the compound a weaker acid compared to unsubstituted phenol.
As a weak acid, this compound can react with bases. chemicalbook.com However, due to its weak acidity, it will only react with strong bases, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide salt. It is generally unreactive with weak bases like sodium bicarbonate. The reaction with strong bases is an exothermic acid-base neutralization. chemicalbook.com
The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl group can also influence its reactivity. While the acidity is an electronic property, the ability of the hydroxyl group to participate in reactions can be sterically hindered. For instance, the bulky group can impede the approach of a base to the acidic proton, potentially slowing the rate of reaction.
Computational Chemistry and Theoretical Modeling of Phenolic Compounds
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
No specific literature detailing DFT calculations on 2-tert-butyl-4,5-dimethylphenol was found.
Electronic Structure and Molecular Orbital Analysis
No studies on the electronic structure or molecular orbital analysis of this compound are available.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
There are no available studies that predict the spectroscopic parameters of this compound using computational methods.
Reaction Mechanism Elucidation and Transition State Analysis
No computational studies elucidating the reaction mechanisms or analyzing the transition states involving this compound were identified.
Molecular Dynamics (MD) Simulations
No specific literature detailing MD simulations of this compound was found.
Conformational Analysis and Intermolecular Interactions in Condensed Phases
There are no available studies on the conformational analysis or intermolecular interactions of this compound in condensed phases.
Prediction of Partition Coefficients in Various Environments
No computational predictions of the partition coefficients for this compound are available. An estimated pKa of approximately 11.8 has been noted.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop predictive models that correlate the structural properties of chemical compounds with their biological activities or chemical behaviors. nih.govnih.gov In the context of phenolic compounds like this compound, QSAR is a powerful tool for predicting antioxidant efficacy and designing new, more potent antioxidant molecules without synthesizing and testing each one individually. nih.govresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. nih.gov
The development of a QSAR model involves several key steps:
Data Set Selection : A training set of structurally diverse phenolic compounds with experimentally determined antioxidant activities is compiled. nih.gov
Descriptor Calculation : For each molecule in the set, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure. nih.gov
Model Generation : Statistical methods are employed to build a mathematical equation that links the most relevant descriptors to the observed activity.
Validation : The resulting model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability. nih.govunibo.it
Research Findings in QSAR of Phenolic Antioxidants
Numerous QSAR studies have been conducted on phenolic compounds to understand the structural requirements for high antioxidant activity. nih.gov These studies consistently highlight the importance of specific electronic and structural features.
Key molecular descriptors frequently identified as being crucial for the antioxidant activity of phenols include:
Bond Dissociation Enthalpy (BDE) : A lower BDE for the phenolic hydroxyl (O-H) group indicates that the hydrogen atom can be more easily donated to neutralize free radicals, a primary mechanism for antioxidant action. nih.gov
Ionization Potential (IP) : This descriptor relates to the ease with which an electron can be removed from the molecule, which is relevant for single electron transfer (SET) mechanisms of antioxidant activity. nih.gov
Number and Position of Hydroxyl Groups : The quantity and location of -OH groups on the aromatic ring are fundamental to a compound's antioxidant capacity. nih.govfrontiersin.org
Frontier Molecular Orbital Energies (EHOMO and ELUMO) : The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the electron-donating ability of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its electron-accepting ability. A high EHOMO value is often correlated with greater antioxidant activity. nih.gov
Heat of Formation (Hf) : This thermodynamic parameter has been used in models to predict the antioxidant potential of substituted phenols. nih.gov
Topological and Steric Descriptors : Properties related to the molecule's size, shape, and branching, such as those contributed by the tert-butyl and methyl groups in this compound, also influence activity. nih.gov
Researchers have employed various statistical methods to construct QSAR models. Multiple Linear Regression (MLR) is a common approach, but more complex, non-linear relationships are often captured using machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVR). nih.gov For instance, a study using SVR to model the Trolox-equivalent antioxidant capacity (TEAC) of 75 phenolic compounds identified the number of hydroxyl groups, Cosmo Area (CA), Core-Core Repulsion (CCR), and Final Heat of Formation (FHF) as key descriptors. nih.gov Another study on 74 phenols and other compounds used atomic and molecular descriptors to create statistically significant models for predicting the rate constant for reactions with peroxyl radicals. nih.gov
While specific QSAR models developed exclusively for this compound are not prominent in the literature, the general models for hindered and substituted phenols are directly applicable. The descriptors for this compound would quantify the electron-donating effects of the two methyl groups and the steric hindrance provided by the tert-butyl group, which can enhance stability and influence its interaction with free radicals.
Table of QSAR Studies on Phenolic Antioxidants
| Phenolic Class Studied | Modeling Technique | Key Descriptors Identified | Statistical Significance (R²) | Reference(s) |
| Substituted Phenols, Vitamin E derivatives | Multiple Linear Regression (MLR) | Hf, EHOMO, ELUMO, Number of -OH groups | Not specified | nih.gov |
| Flavonoids | MLR, Multiple Nonlinear Regression (MNLR), Artificial Neural Network (ANN) | EHOMO, ELUMO, Dipole moment, Total energy | MLR: 0.811, ANN: 0.982 | |
| General Phenolic Compounds | Support Vector Regression (SVR) | Number of -OH groups, Cosmo Area, Core-Core Repulsion, Final Heat of Formation | Not specified | nih.gov |
| Phenols, Aminophenols, Uracils | GUSAR 2013 Program (various methods) | Atomic (QNA, MNA), Topological, Lipophilicity | High predictive accuracy reported | nih.gov |
| Thiazolidine-4-ones | MLR | MLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs | 0.9092 | nih.gov |
This table is interactive. You can sort and filter the data.
Table of Common Molecular Descriptors in Phenolic Antioxidant QSAR
| Descriptor | Type | Significance in Predicting Antioxidant Activity | Reference(s) |
| Bond Dissociation Enthalpy (BDE) | Electronic/Thermodynamic | Lower values indicate easier H-atom donation to scavenge radicals. | nih.gov |
| Ionization Potential (IP) | Electronic | Lower values facilitate electron donation in the SET mechanism. | nih.gov |
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electronic | Higher values indicate a greater ability to donate electrons. | nih.gov |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | The HOMO-LUMO gap can relate to molecular stability. | nih.gov |
| Number of Hydroxyl Groups | Constitutional | Directly correlates with the potential for H-atom donation. | nih.govnih.gov |
| Heat of Formation (Hf) | Thermodynamic | Relates to the energetic stability of the molecule. | nih.gov |
| LogP | Hydrophobic | Describes the lipophilicity, which affects transport to lipid phases where oxidation occurs. | nih.gov |
| Steric Parameters (e.g., Molar Refractivity) | Steric | Describe the bulk and shape of substituents, which can influence accessibility to the radical center. | nih.gov |
This table is interactive. You can sort and filter the data.
Advanced Applications and Research Frontiers
Role in Materials Science and Polymer Chemistry
The primary function of 2-tert-butyl-4,5-dimethylphenol in materials science is to mitigate degradation processes that compromise the integrity and lifespan of various materials. Its antioxidant capabilities are leveraged in polymers, plastics, and fuels to counteract the deleterious effects of oxidation and thermal stress.
Mechanisms as Polymerization Inhibitors
In the production of monomers like methyl methacrylate (B99206) (MMA), unintended polymerization can occur, leading to blockages and inefficiencies. This compound, also known as 6-tert-Butyl-2,4-xylenol, is employed as a polymerization inhibitor to prevent this premature and uncontrolled reaction. The compound functions by scavenging free radicals that initiate the polymerization process. chemrxiv.org The phenolic hydroxyl group donates a hydrogen atom to the highly reactive radical species, thereby neutralizing it and forming a more stable phenoxy radical. This phenoxy radical is sterically hindered by the adjacent tert-butyl and methyl groups, which reduces its reactivity and prevents it from initiating new polymer chains. chemrxiv.org This interruption of the radical chain reaction effectively inhibits the polymerization of the monomer during storage and transportation. Research has shown that in the solution polymerization of methyl methacrylate, the presence of a phenolic inhibitor like 2-tert-butyl-4,6-dimethylphenol (B43266) can introduce a lag time, retarding the polymerization process. chem-soc.si
Table 1: Interactive Data on Polymerization Inhibition
| Monomer | Inhibitor | Mechanism of Action |
| Methyl Methacrylate | This compound | Free radical scavenging |
Function as Stabilizers Against Oxidative and Thermal Degradation in Plastics and Polymers
Polymers and plastics are susceptible to degradation from environmental factors such as heat and oxygen, which can lead to a loss of mechanical properties, discoloration, and embrittlement. appstate.edu this compound and similar hindered phenols act as primary antioxidants to protect these materials. chemrxiv.orgnih.gov The mechanism involves the interception of peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. chemrxiv.org By donating a hydrogen atom, the phenolic antioxidant converts the reactive peroxy radical into a more stable hydroperoxide, while the antioxidant itself is converted into a resonance-stabilized phenoxy radical. This process effectively breaks the chain reaction of oxidation. chemrxiv.org
Table 2: Interactive Data on Polymer Stabilization
| Polymer Type | Degradation Factor | Stabilizer | Function |
| Polypropylene | Thermal Oxidation | Hindered Phenols | Radical Scavenging |
| Polyethylene | Thermal Oxidation | Hindered Phenols | Radical Scavenging |
Applications in Fuel Stabilization
The stability of fuels, particularly aviation and jet fuels, is critical for safe and reliable engine performance. chevron.com Over time, fuels can degrade through oxidation, leading to the formation of gums, particulates, and other deposits that can clog fuel systems. chevron.comjustia.com Hindered phenols, including derivatives of this compound, are utilized as antioxidants to enhance the storage stability of these fuels. justia.comchemicalbook.com They function by inhibiting the oxidation reactions that lead to fuel degradation. justia.com While butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a commonly cited fuel antioxidant, the underlying principle of radical scavenging by a hindered phenolic structure is the same. nih.gov
However, the effectiveness of these phenolic antioxidants can be temperature-dependent. In the high-temperature pyrolytic regime, some hindered phenols can decompose and produce additional radicals, potentially accelerating degradation. dtic.mil Therefore, the selection of an appropriate antioxidant is crucial and depends on the specific operating conditions of the fuel system.
Applications in Advanced Organic Synthesis
Beyond its role as a stabilizer, this compound and its structural isomers serve as valuable building blocks and reagents in the field of organic synthesis.
Use as a Reagent in the Production of Heterocyclic Compounds
The synthesis of complex organic molecules often requires versatile starting materials. Phenolic compounds, with their reactive hydroxyl group and aromatic ring, are frequently employed in the construction of heterocyclic structures, which are core components of many pharmaceuticals and agrochemicals. While specific examples detailing the direct use of this compound in the synthesis of heterocyclic compounds are not extensively documented in the provided search results, the general reactivity of substituted phenols suggests their utility in this area. For instance, the nitration of related compounds like 2,4-di-tert-butyl phenol (B47542) is a key step in the preparation of intermediates for more complex molecules. google.com The functional groups on the phenol ring can be modified to facilitate cyclization reactions, leading to the formation of various heterocyclic systems.
Catalytic Roles in Organic Transformations
The tert-butyl group is a common feature in ligands used in organometallic catalysis, where it provides steric bulk to influence the selectivity and activity of metal catalysts. chemrxiv.org While this compound itself is not typically a direct catalyst, its derivatives can be. The steric hindrance provided by the tert-butyl group can direct the coordination of metal centers and control the approach of substrates to the active site. nih.gov For example, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand has been shown to form unusual complexes with copper(II) and zinc(II), influencing their reactivity. nih.gov Furthermore, the development of efficient and environmentally friendly catalysts for alkylation reactions to synthesize related compounds like 2-tert-butyl-4-methylphenol (B42202) is an active area of research, indicating the industrial importance of these structures. researchgate.net
Intermediate in the Synthesis of Bioactive Molecules and Pharmaceuticals
2-tert-butyl-4,6-dimethylphenol is a significant intermediate in the chemical and pharmaceutical industries. chemicalbook.com Its structural characteristics, particularly the presence of a sterically hindered phenolic hydroxyl group, make it a valuable precursor for the synthesis of more complex molecules with specific biological activities.
The tert-butyl group provides steric hindrance, which can stabilize the molecule and direct reactions to other positions on the aromatic ring. nih.gov This property is crucial in multi-step syntheses where selectivity is required. In organic synthesis, the tert-butyl group can also serve as a protective group for hydroxyl functionalities, preventing them from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. nih.gov
One of the primary applications of this compound is in the production of high-grade phenolic antioxidants and light stabilizers. google.com For instance, it is a key starting material for producing antioxidants like 2246 and 2246-S, as well as the UV absorber UV-326. google.com These derivatives are valued for their low toxicity and high efficiency in preventing degradation caused by oxygen, heat, and sunlight. google.com
Furthermore, tert-butyl substituted methylphenols are foundational in creating various medicinal remedies. researchgate.net For example, derivatives of these phenols have been utilized in the synthesis of pharmaceuticals like oxymetazoline. researchgate.net The development of highly selective methods for synthesizing these intermediates is an active area of research, aiming to produce high-purity compounds essential for reliable pharmaceutical production. researchgate.net
The versatility of 2-tert-butyl-4,6-dimethylphenol and its derivatives extends to their use in synthesizing a range of biologically active compounds, including those with potential therapeutic applications for conditions associated with oxidative stress. nih.gov Research into derivatives of 2,6-di-tert-butylphenol, a related compound, has shown potential neuroprotective effects by mitigating glutamate-induced oxidative toxicity. nih.gov
Environmental Fate and Degradation Mechanisms (from a chemical perspective)
The environmental fate of this compound is not extensively documented. However, information on the closely related compound, 2,4-dimethylphenol (B51704) (2,4-DMP), provides insights into the potential environmental behavior of such alkylated phenols.
Biodegradation Pathways in Aquatic Systems and Screening Test Results
Studies on 2,4-dimethylphenol indicate that it is biodegradable in aquatic environments. The complete biodegradation of 2,4-DMP has been reported to occur in approximately two months, suggesting its persistence in the environment is low. epa.gov In one study, 2,4-dimethylphenol was found to be 94.5% removed based on chemical oxygen demand (COD), with a degradation rate of 28.2 mg of COD per gram of activated sludge per hour. epa.gov
The biodegradation of dimethylphenols can proceed through different catabolic pathways depending on the bacterial species present. nih.gov For instance, Pseudomonas mendocina can degrade these compounds via a meta-cleavage pathway, while Pseudomonas fluorescens utilizes a protocatechuate ortho pathway. nih.gov In some cases, the degradation of 2,4-dimethylphenol can lead to the formation of dead-end products such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid. nih.gov The presence of a mixed culture of bacteria with different catabolic capabilities can overcome the limitations of individual strains and lead to more complete degradation. nih.gov
Interactive Data Table: Biodegradation of 2,4-dimethylphenol
| Parameter | Value | Reference |
| Removal based on COD | 94.5% | epa.gov |
| Degradation Rate | 28.2 mg COD/g sludge/hr | epa.gov |
| Time for Complete Degradation | ~2 months | epa.gov |
Photodegradation Potential in Water and Air
The potential for photodegradation of 2,4-dimethylphenol is influenced by its physical and chemical properties. With a vapor pressure of 0.102 mm Hg at 25°C, volatilization is considered an important fate process for this compound. epa.gov Significant amounts of 2,4-dimethylphenol have been reported to be released into the atmosphere, making its fate in the air a relevant consideration. epa.gov While specific studies on its photodegradation in the atmosphere are limited, its presence in the air suggests it could be subject to photochemical reactions.
In aqueous environments, while 2,4-DMP can be oxidized to form pseudoquinone, the conditions required for this reaction are generally not found in the natural environment. epa.gov Similarly, reactions such as alkylation or halogenation at the free ortho position on the aromatic ring have not been reported under normal environmental conditions. epa.gov
Environmental Distribution and Persistence in Environmental Compartments
The environmental distribution of 2,4-dimethylphenol is linked to its use as a chemical feedstock and its presence in products like petroleum fractions and coal tars, which indicates a potential for both point and non-point source water contamination. epa.gov However, its persistence is considered to be low due to its biodegradability. epa.gov
The log octanol-water partition coefficient (log Kow) for 2,4-dimethylphenol is 2.3, and its bioconcentration factor (BCF) in bluegill has been measured at 150. epa.govepa.gov The half-life of the compound in fish was less than one day, indicating a low likelihood of significant bioaccumulation and residue problems. epa.gov National-level bioaccumulation factor (BAF) estimates for 2,4-dimethylphenol range from 4.8 L/kg to 7.0 L/kg, further supporting its low potential for bioaccumulation. epa.gov
Interactive Data Table: Environmental Persistence and Bioaccumulation of 2,4-dimethylphenol
| Parameter | Value | Reference |
| Log Kow | 2.3 | epa.gov |
| Bioconcentration Factor (BCF) | 150 (in bluegill) | epa.gov |
| Half-life in fish | < 1 day | epa.gov |
| Bioaccumulation Factor (BAF) | 4.8 - 7.0 L/kg | epa.gov |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Properties
A significant area of ongoing research is the design and synthesis of novel derivatives of tert-butyl-substituted phenols with enhanced properties for various applications. The strategic placement of the tert-butyl group on the phenol ring is a key design element, as it imparts steric hindrance that can enhance the stability and modify the reactivity of the molecule. nih.gov This steric shielding is particularly important in the development of more effective antioxidants and stabilizers. nih.gov
Researchers are exploring new synthetic pathways to create derivatives with improved performance. For example, the vapor phase catalytic methylation of 2-tert-butylphenol (B146161) can be controlled to selectively produce different methylated derivatives by adjusting the reaction temperature. researchgate.net This allows for the targeted synthesis of compounds like 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol, which are valuable in the production of thermostabilizers for polymers and as intermediates for pharmaceuticals. researchgate.net
The development of novel derivatives also extends to the synthesis of bioactive molecules. By modifying the structure of the parent phenol, it is possible to create compounds with specific therapeutic properties. This approach has led to the creation of a range of medicinal remedies based on tert-butyl-substituted methylphenols. researchgate.net The ability to fine-tune the chemical and physical properties of these compounds through synthetic modifications opens up new possibilities for their use in drug discovery and materials science. nih.govmdpi.com
Future research will likely focus on developing more efficient and environmentally friendly synthetic methods, as well as exploring the potential of these derivatives in new applications, such as advanced materials and targeted therapeutics.
Exploration in Niche Chemical Applications and Advanced Materials
The chemical compound this compound, while not as extensively studied as some of its isomers, has been explored in specific niche applications and serves as a foundational component in the synthesis of more complex molecules for advanced materials. Its unique substitution pattern on the phenol ring, featuring a bulky tert-butyl group and two adjacent methyl groups, imparts specific chemical properties that are leveraged in these specialized areas.
Research into this compound has primarily focused on its utility as a chemical intermediate and its potential in fragrance compositions. A notable, albeit limited, application is in the field of perfumery. While many substituted phenols are known for their leather-like notes, this compound has been identified as a fragrance component, though its use in this capacity is not widespread. google.com
In the realm of advanced materials, this compound is utilized as a starting material or building block for the synthesis of more complex molecules. For instance, it is a precursor in the preparation of larger, multi-ring phenolic compounds which are then used to create polymers. rsc.org Its role as a reactant in the synthesis of specialized diols, such as 3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diol, highlights its importance in creating monomers for high-performance polymers. rsc.org The synthesis of this specific phenol is achieved through the alkylation of 3,4-dimethylphenol (B119073) with isobutylene (B52900), a process that has been documented in chemical purification literature. vdoc.pub
While direct, large-scale applications in advanced materials are not extensively documented, its role as a precursor is critical. The properties of the final polymer, such as thermal stability and solubility, can be indirectly influenced by the structure of the initial building blocks like this compound.
The table below summarizes the key research findings and applications for this compound.
| Application Area | Specific Use | Research Finding | Citation |
| Niche Chemicals | Fragrance Component | Mentioned as a synthetic perfume with a leather-type note, though its use is limited. | google.com |
| Advanced Materials | Precursor for Polymer Synthesis | Used as a starting material for the synthesis of specialized diols which are then used as monomers in polymer preparation. | rsc.org |
| Chemical Synthesis | Chemical Intermediate | A documented synthesis method involves the alkylation of 3,4-dimethylphenol with isobutylene. | vdoc.pub |
Q & A
Q. What are the common synthetic routes for 2-tert-butyl-4,6-dimethylphenol, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of 2,4-dimethylphenol with tert-butyl chloride or isobutylene in the presence of acid catalysts (e.g., sulfuric acid). Reaction parameters such as temperature (optimized at 80–100°C), solvent polarity, and catalyst concentration critically affect yield. For instance, excess tert-butylating agent improves substitution efficiency but may require post-reaction purification to remove unreacted precursors . Purity (>98%) is confirmed via GC analysis, as noted in commercial synthesis protocols .
Q. Which spectroscopic methods are most effective for characterizing 2-tert-butyl-4,6-dimethylphenol, and what key spectral signatures should researchers look for?
- NMR : The phenolic -OH proton appears as a singlet near δ 4.7 ppm (DMSO-d6). tert-Butyl groups show distinct singlets at δ 1.28 ppm (9H, C(CH₃)₃), while aromatic protons at C3 and C5 (meta to -OH) resonate as singlets due to symmetry .
- IR : Strong O-H stretching (~3300 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) bands are characteristic.
- MS : Molecular ion peak at m/z 178.28 (C₁₂H₁₈O) with fragmentation patterns confirming tert-butyl loss (m/z 121) .
Q. What factors influence the thermal and oxidative stability of 2-tert-butyl-4,6-dimethylphenol, and how can researchers assess its decomposition products?
Stability is influenced by steric hindrance from the tert-butyl group, which slows oxidation. Thermal degradation studies (TGA/DSC) under nitrogen/air atmospheres reveal decomposition onset at ~200°C. Oxidation products may include quinones or dimerized species, detectable via HPLC-MS. Accelerated aging experiments with radical initiators (e.g., AIBN) can simulate long-term stability .
Advanced Research Questions
Q. How does the presence of environmental oxidants like NO₂⁻ affect the degradation pathways of 2-tert-butyl-4,6-dimethylphenol in aqueous systems?
In aqueous matrices, NO₂⁻ can compete for reactive oxygen species (e.g., •OH), altering degradation kinetics. For structural analogs like 4-chloro-3,5-dimethylphenol, NO₂⁻ reduces degradation efficiency by scavenging radicals, leading to incomplete mineralization and persistent intermediates . Researchers should employ LC-QTOF-MS to track transformation products and evaluate toxicity shifts using bioassays (e.g., Daphnia magna) .
Q. What is the mechanistic role of 2-tert-butyl-4,6-dimethylphenol as an antioxidant in polymer systems, and how do structural modifications impact its efficacy?
The compound acts as a radical scavenger, donating hydrogen from the phenolic -OH group to stabilize peroxyl radicals (ROO•). Its efficacy depends on substituent positioning: the tert-butyl group enhances steric protection, while methyl groups at C4 and C6 optimize electron-donating capacity. Comparative studies with analogs (e.g., 2,4-di-tert-butylphenol) show reduced activity due to excessive steric bulk .
Q. How can researchers resolve contradictions in reported degradation efficiencies of alkylated phenols under varying experimental conditions?
Contradictions often arise from uncontrolled variables (e.g., pH, dissolved oxygen, or co-solvents). Standardized protocols using controlled photoreactors (e.g., TiO₂/UV systems) and validated analytical methods (e.g., EPA 1694 for LC-MS/MS) are essential. Meta-analyses of degradation studies on structurally related compounds (e.g., 4-chloro-3,5-dimethylphenol) suggest normalizing rate constants to hydroxyl radical exposure doses .
Methodological Guidance Tables
Q. Table 1. Key Physicochemical Properties of 2-tert-butyl-4,6-dimethylphenol
Q. Table 2. Recommended Analytical Methods for Degradation Studies
| Method | Application | Key Parameters |
|---|---|---|
| LC-QTOF-MS | Identification of transformation products | Collision energy: 10–30 eV |
| TGA/DSC | Thermal stability assessment | Heating rate: 10°C/min (N₂) |
| Radical Scavenging Assay | Antioxidant activity quantification | DPPH/ABTS radicals, λ = 517 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
